Thieno[2,3-b]furan
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Overview
Description
Thieno[2,3-b]furan is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a furan ring. This unique structure imparts distinct electronic properties, making it a compound of interest in various fields such as organic electronics, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[2,3-b]furan can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of allenyl ketones or exo-cyclization onto triple bonds.
Transition Metal Catalysis: The use of palladium-catalyzed intramolecular C–O coupling reactions has been reported for the synthesis of furan-fused ring compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as the use of renewable feedstocks and environmentally friendly reagents, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-b]furan undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as chlorination, bromination, formylation, and nitration.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products:
Scientific Research Applications
Thieno[2,3-b]furan has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its high fluorescence quantum efficiency and carrier mobility.
Medicinal Chemistry: This compound is explored for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: this compound derivatives are utilized in the fabrication of organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of Thieno[2,3-b]furan involves its interaction with various molecular targets and pathways:
Electrophilic Substitution Mechanism: The compound’s reactivity in electrophilic substitution reactions is influenced by its aromaticity and the stability of its heterocyclic system.
Comparison with Similar Compounds
Thieno[3,2-b]furan: Another isomer with a different arrangement of the thiophene and furan rings.
Benzothieno[3,2-b]furan: A benzofused derivative with distinct reactivity and stability.
Thieno[3,2-b]thiophene: A compound with two sulfur atoms in the ring system, used in organic electronics.
Uniqueness: Thieno[2,3-b]furan is unique due to its specific ring fusion, which imparts distinct electronic properties and reactivity compared to its isomers and other heterocyclic compounds .
Properties
CAS No. |
39872-91-8 |
---|---|
Molecular Formula |
C6H4OS |
Molecular Weight |
124.16 g/mol |
IUPAC Name |
thieno[2,3-b]furan |
InChI |
InChI=1S/C6H4OS/c1-3-7-6-5(1)2-4-8-6/h1-4H |
InChI Key |
IWVMCIAPBOORJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1C=CS2 |
Origin of Product |
United States |
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